2-Methylpyrimidine-4-sulfonic acid
CAS No.:
Cat. No.: VC17329369
Molecular Formula: C5H6N2O3S
Molecular Weight: 174.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6N2O3S |
|---|---|
| Molecular Weight | 174.18 g/mol |
| IUPAC Name | 2-methylpyrimidine-4-sulfonic acid |
| Standard InChI | InChI=1S/C5H6N2O3S/c1-4-6-3-2-5(7-4)11(8,9)10/h2-3H,1H3,(H,8,9,10) |
| Standard InChI Key | XCZRZNCJOVJCMV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC(=N1)S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methylpyrimidine-4-sulfonic acid features a pyrimidine ring substituted with a methyl group at the 2-position and a sulfonic acid group (-SO₃H) at the 4-position (Figure 1). The planar pyrimidine ring ensures conjugation, while the sulfonic acid group enhances solubility in polar solvents and reactivity toward nucleophilic agents.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-methylpyrimidine-4-sulfonic acid |
| Molecular Formula | C₅H₆N₂O₃S |
| Molecular Weight | 174.18 g/mol |
| Canonical SMILES | CC1=NC=CC(=N1)S(=O)(=O)O |
| InChI Key | XCZRZNCJOVJCMV-UHFFFAOYSA-N |
| XLogP3 | -0.2 |
| Topological Polar Surface Area | 75.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The compound’s low partition coefficient (XLogP3 = -0.2) indicates high hydrophilicity, a trait leveraged in aqueous-phase reactions. Its polar surface area of 75.6 Ų further underscores its compatibility with polar solvents and biological systems.
Spectroscopic and Computational Data
-
Mass Spectrometry: The exact mass is 174.0147 g/mol, with a predominant molecular ion peak at m/z 174.
-
Nuclear Magnetic Resonance (NMR): Predicted ¹H NMR signals include a singlet for the methyl group (δ 2.5 ppm) and deshielded aromatic protons (δ 8.1–8.3 ppm). The sulfonic acid proton appears as a broad peak near δ 11.5 ppm.
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch) confirm the sulfonic acid group.
Synthesis and Manufacturing
Conventional Sulfonation Routes
The primary synthesis involves sulfonation of 2-methylpyrimidine using concentrated sulfuric acid or chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced at the 4-position due to the directing effects of the methyl group:
Key parameters include:
-
Temperature: 150–180°C
-
Reaction Time: 4–6 hours
-
Yield: 70–85%
Alternative Methodologies
Patent CN101307024B describes a related approach for synthesizing pyrimidine sulfonic acid esters, utilizing N,N-dimethylsulfamoyl chloride under alkaline conditions . While this method targets ester derivatives, it highlights the adaptability of sulfonic acid intermediates in functionalization reactions .
Applications in Pharmaceutical and Chemical Industries
Role as a Synthetic Intermediate
2-Methylpyrimidine-4-sulfonic acid is pivotal in constructing:
-
Antiviral Agents: Pyrimidine sulfonates inhibit viral polymerase enzymes by mimicking nucleotide substrates.
-
Anticancer Drugs: Sulfonic acid groups enhance water solubility of kinase inhibitors, improving bioavailability.
-
Agrochemicals: Derivatives like bupirimate (a fungicide) leverage sulfonic acid moieties for systemic plant protection .
Biological Activity Profiling
Pyrimidine sulfonic acids exhibit:
-
Enzyme Inhibition: Binding to ATP pockets in kinases via hydrogen bonding with the sulfonic acid group.
-
Antimicrobial Effects: Disruption of microbial cell wall synthesis through sulfonate-mediated chelation.
Future Research Directions
Functionalization Strategies
-
Sulfonamide Derivatives: Reacting with amines to yield sulfonamides for enhanced bioactivity.
-
Metal Complexation: Exploiting the sulfonic acid group as a ligand in catalytic systems.
Drug Delivery Systems
Incorporating the compound into prodrugs or nanocarriers to improve pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume